![molecular formula C20H23NO6 B2926150 [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-08-4](/img/structure/B2926150.png)
[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate, also known as TMB-4, is a synthetic compound that has gained attention for its potential use in medical research. TMB-4 is a derivative of the natural compound resveratrol, which is found in grapes and red wine. Resveratrol has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. TMB-4 has been synthesized to enhance these properties and make it more effective in medical research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(3,4-dimethylanilino)-2-oxoethanol in the presence of a base to yield the final product.
Starting Materials
3,4,5-trimethoxybenzoic acid, thionyl chloride, 2-(3,4-dimethylanilino)-2-oxoethanol, base
Reaction
Step 1: React 3,4,5-trimethoxybenzoic acid with thionyl chloride in the presence of a solvent such as dichloromethane to form the corresponding acid chloride., Step 2: Add 2-(3,4-dimethylanilino)-2-oxoethanol to the reaction mixture and stir at room temperature for several hours., Step 3: Add a base such as triethylamine to the reaction mixture to neutralize the hydrogen chloride generated during the reaction., Step 4: Isolate the product by filtration or extraction with a suitable solvent and purify by recrystallization or chromatography.
Mécanisme D'action
The mechanism of action of [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is not fully understood. However, it is believed to work by activating the sirtuin pathway, which is involved in regulating cellular metabolism and stress response. [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has also been shown to modulate the expression of genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has a number of advantages for lab experiments. It is easy to synthesize and has high purity. [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is also soluble in organic solvents, which makes it easy to use in experiments. However, [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has some limitations. It is a synthetic compound, which means that it may not have the same biological activity as natural compounds. In addition, [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has not been extensively studied in vivo, which means that its potential effects in humans are not fully understood.
Orientations Futures
There are a number of future directions for research on [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate. One area of research is the potential use of [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has been shown to have neuroprotective properties, which could make it a promising treatment for these diseases. Another area of research is the potential use of [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate in treating cancer. [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has been shown to have anti-cancer properties, and further research could help determine its potential as a cancer treatment. Finally, future research could focus on understanding the mechanism of action of [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate in more detail, which could help identify new targets for drug development.
Applications De Recherche Scientifique
[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has been studied for its potential use in medical research. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. [2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[2-(3,4-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-12-6-7-15(8-13(12)2)21-18(22)11-27-20(23)14-9-16(24-3)19(26-5)17(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDNRSNYFUUHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

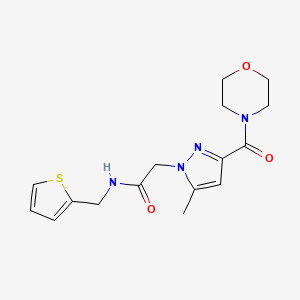
![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2926070.png)
![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2926071.png)
![1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2926072.png)
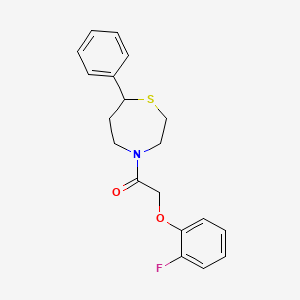
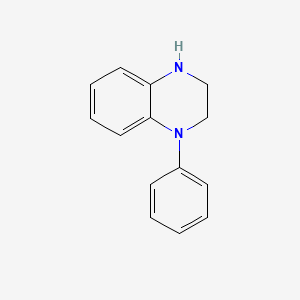
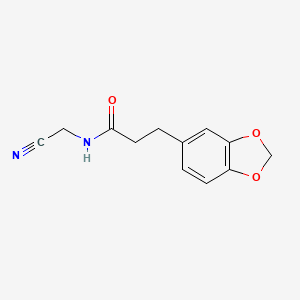
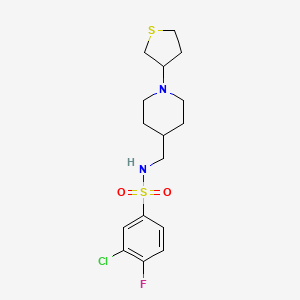

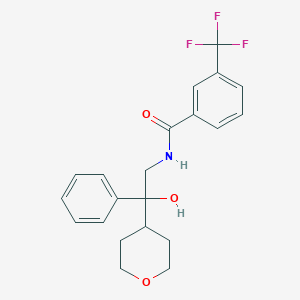
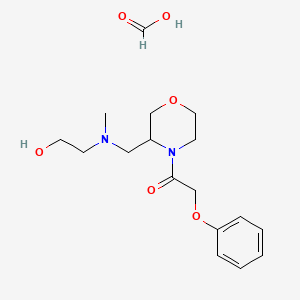
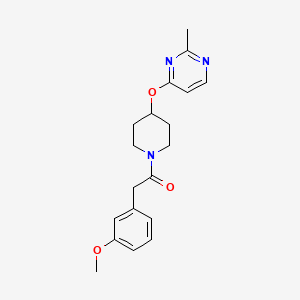

![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)